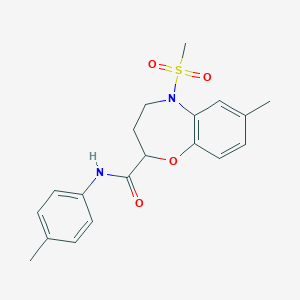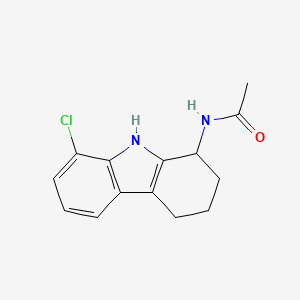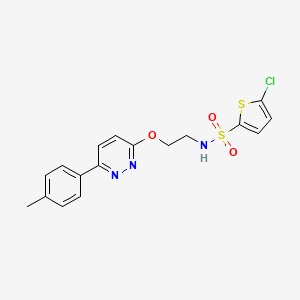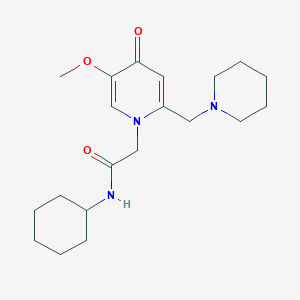![molecular formula C26H24N6 B11236658 N~4~-(4-methylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236658.png)
N~4~-(4-methylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may employ more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in pharmaceutical applications .
Chemical Reactions Analysis
N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as alkyl halides or Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise as an inhibitor of enzymes such as kinases, making it a potential candidate for drug development.
Medicine: Research indicates its potential use in treating diseases like cancer and inflammatory disorders due to its ability to modulate specific biological pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain disorders .
Comparison with Similar Compounds
N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:
N4,N6-disubstituted pyrimidine-4,6-diamine derivatives: These compounds also exhibit inhibitory activity against enzymes like kinases but may differ in their specificity and potency.
Thiazole derivatives: These compounds share some structural similarities and biological activities but differ in their core heterocyclic structure and specific applications
The uniqueness of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24N6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H24N6/c1-19-12-14-21(15-13-19)29-24-23-18-28-32(22-10-6-3-7-11-22)25(23)31-26(30-24)27-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H2,27,29,30,31) |
InChI Key |
NLNQPGXRYNUCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B11236582.png)
![4-chloro-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11236584.png)

![2-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B11236605.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-iodophenyl)acetamide](/img/structure/B11236628.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11236631.png)
![2-(4-chlorophenoxy)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11236646.png)
![N-(3,4-dimethoxybenzyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11236650.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11236656.png)
![2-(4-Fluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236666.png)
![7-[3-Methoxy-4-(propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11236675.png)
